molecular formula C14H11N5O B2741769 2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile CAS No. 866870-34-0

2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile

Cat. No. B2741769
CAS RN: 866870-34-0
M. Wt: 265.276
InChI Key: FSEVBKJGFJBPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of the specific compound “2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile” is not mentioned in the available resources.

Scientific Research Applications

Synthesis and Biological Potentials

The chemical compound has a structure that closely relates to various pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively researched for their synthesis methods and potential biological activities. A pivotal aspect of these studies includes exploring the compound's utilities in developing new therapeutic agents due to its significant biological activities.

  • Insecticidal and Antimicrobial Properties : Research by Deohate and Palaspagar (2020) delves into the synthesis of pyrimidine linked pyrazole heterocyclics, showcasing their potential in insecticidal and antimicrobial activities. This study underscores the compound's relevance in developing new bioactive molecules with potential applications in agriculture and medicine Deohate and Palaspagar, 2020.

  • Anticancer and Anti-Inflammatory Activities : A novel series of pyrazolo[3,4-d]pyrimidine derivatives synthesized by Rahmouni et al. (2016) were evaluated for their cytotoxic and anti-5-lipoxygenase inhibition activities, suggesting their application in cancer treatment and inflammation control Rahmouni et al., 2016.

  • Antiproliferative Activity : Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives, assessing their antiproliferative activity against various cancer cell lines. This research highlights the compound's potential in cancer therapy, particularly for its selective toxicity towards cancer cells compared to normal cells Nagaraju et al., 2020.

  • Antimicrobial Activity : The work by Abunada et al. (2008) on new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives showcases significant antimicrobial activities, suggesting these compounds' role in developing new antimicrobial agents Abunada et al., 2008.

Mechanism of Action

Target of Action

It is noted that this compound is a useful intermediate for the synthesis of pharmaceuticals and agrochemicals , suggesting that it may interact with a variety of biological targets.

Mode of Action

Given its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals , it is likely that its mode of action depends on the specific context of its use and the final compounds it is used to synthesize.

Biochemical Pathways

As an intermediate in the synthesis of pharmaceuticals and agrochemicals , it is plausible that the compound could be involved in a wide range of biochemical pathways, depending on the final products it is used to create.

Result of Action

As an intermediate in the synthesis of pharmaceuticals and agrochemicals , its effects would likely depend on the specific context of its use and the final compounds it is used to synthesize.

properties

IUPAC Name

2-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c1-18-13-12(7-17-18)14(20)19(9-16-13)8-11-5-3-2-4-10(11)6-15/h2-5,7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEVBKJGFJBPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.